Cas no 1248401-08-2 (N-methyl-1-(oxan-4-yl)piperidin-3-amine)

N-methyl-1-(oxan-4-yl)piperidin-3-amine 化学的及び物理的性質
名前と識別子
-
- N-methyl-1-(oxan-4-yl)piperidin-3-amine
-
- MDL: MFCD16788765
N-methyl-1-(oxan-4-yl)piperidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2846874-5.0g |
N-methyl-1-(oxan-4-yl)piperidin-3-amine |
1248401-08-2 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
Enamine | EN300-2846874-1g |
N-methyl-1-(oxan-4-yl)piperidin-3-amine |
1248401-08-2 | 1g |
$770.0 | 2023-09-07 | ||
Enamine | EN300-2846874-5g |
N-methyl-1-(oxan-4-yl)piperidin-3-amine |
1248401-08-2 | 5g |
$2235.0 | 2023-09-07 | ||
Enamine | EN300-2846874-1.0g |
N-methyl-1-(oxan-4-yl)piperidin-3-amine |
1248401-08-2 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
Enamine | EN300-2846874-0.05g |
N-methyl-1-(oxan-4-yl)piperidin-3-amine |
1248401-08-2 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
Enamine | EN300-2846874-0.1g |
N-methyl-1-(oxan-4-yl)piperidin-3-amine |
1248401-08-2 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
Enamine | EN300-2846874-2.5g |
N-methyl-1-(oxan-4-yl)piperidin-3-amine |
1248401-08-2 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
Enamine | EN300-2846874-0.5g |
N-methyl-1-(oxan-4-yl)piperidin-3-amine |
1248401-08-2 | 95.0% | 0.5g |
$739.0 | 2025-03-19 | |
Enamine | EN300-2846874-10.0g |
N-methyl-1-(oxan-4-yl)piperidin-3-amine |
1248401-08-2 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 | |
Enamine | EN300-2846874-0.25g |
N-methyl-1-(oxan-4-yl)piperidin-3-amine |
1248401-08-2 | 95.0% | 0.25g |
$708.0 | 2025-03-19 |
N-methyl-1-(oxan-4-yl)piperidin-3-amine 関連文献
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
N-methyl-1-(oxan-4-yl)piperidin-3-amineに関する追加情報
N-Methyl-1-(Oxan-4-Yl)Piperidin-3-Amine: A Comprehensive Overview
N-Methyl-1-(oxan-4-yl)piperidin-3-amine, also known by its CAS number 1248401-08-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its piperidine ring substituted with a methyl group and an oxane (tetrahydropyran) moiety, has garnered attention due to its potential applications in drug discovery and materials science. Recent advancements in synthetic methodologies and computational modeling have further elucidated its structural properties and functional versatility.
The chemical structure of N-methyl-1-(oxan-4-yl)piperidin-3-amine comprises a six-membered piperidine ring, which is a saturated nitrogen-containing heterocycle. The piperidine ring is substituted at the 3-position with an amino group that is further methylated, introducing a methyl group at the nitrogen atom. Additionally, the 1-position of the piperidine ring is substituted with an oxane group, specifically at the 4-position of the tetrahydropyran ring. This unique substitution pattern imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations.
Recent studies have focused on the synthesis and characterization of N-methyl-piperidinyl oxane derivatives. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the piperidine ring with high regioselectivity. These methods not only enhance the efficiency of synthesis but also allow for the incorporation of diverse functional groups, expanding the scope of potential applications.
In terms of physical properties, N-methyl-piperidinyl oxane derivatives exhibit a melting point range between 95°C and 105°C, depending on the substituents and steric hindrance. The compound is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane and acetonitrile. Its stability under various conditions has been evaluated, revealing moderate resistance to oxidation and hydrolysis, particularly in neutral or slightly acidic environments.
The biological activity of N-methyl-piperidinyl oxane derivatives has been a focal point in recent research. In vitro studies have demonstrated that these compounds exhibit moderate inhibitory effects on certain enzymes, including histone deacetylases (HDACs), which are implicated in various pathological conditions such as cancer and neurodegenerative diseases. Furthermore, computational docking studies suggest that these molecules can interact with specific protein targets through hydrogen bonding and hydrophobic interactions, providing a rationale for their potential therapeutic utility.
Another area of interest lies in the application of N-methyl-piperidinyl oxane derivatives as building blocks in medicinal chemistry. Their ability to form bioisosteres—structurally similar but chemically distinct analogs—makes them valuable for optimizing drug candidates. For example, substituting the oxane group with other cyclic ethers or modifying the piperidine ring can lead to compounds with improved pharmacokinetic profiles or enhanced bioavailability.
Recent advances in green chemistry have also influenced the synthesis and application of N-methyl-piperidinyl oxane derivatives. Researchers have developed environmentally friendly protocols using microwave-assisted synthesis or enzymatic catalysis to reduce waste and improve sustainability. These approaches not only lower production costs but also align with global efforts to promote eco-friendly chemical processes.
In conclusion, N-methyl-piperidinyl oxane derivatives, represented by CAS No. 1248401-08-2, are versatile compounds with promising applications across multiple disciplines. Their unique structural features, combined with advancements in synthetic methods and biological evaluations, position them as valuable tools in drug discovery and materials science. As research continues to uncover new insights into their properties and functions, these compounds are likely to play an increasingly important role in addressing complex scientific challenges.
1248401-08-2 (N-methyl-1-(oxan-4-yl)piperidin-3-amine) 関連製品
- 1351659-96-5(1-(3-fluorophenyl)-N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}methanesulfonamide)
- 2648955-95-5(2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride)
- 946366-48-9(2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine)
- 1804909-69-0(2-Bromo-4,5-difluorobenzodifluoride)
- 2680690-99-5(benzyl N-2-(6-fluoropyridin-2-yl)propylcarbamate)
- 637754-53-1(N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamide)
- 2169312-01-8(1-(trifluoromethyl)bicyclo2.1.1hexane-5-carboxylic acid, endo)
- 941876-51-3(N-(2,3-dimethylphenyl)-2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide)
- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)
- 2580190-39-0(4,4-difluoro-3-(methylamino)butanoic acid)



